molecular formula C10H11Br2NO2 B12283196 3-Amino-4-(2,5-dibromophenyl)butyric Acid

3-Amino-4-(2,5-dibromophenyl)butyric Acid

Cat. No.: B12283196
M. Wt: 337.01 g/mol
InChI Key: JVOLCRXASGPGRO-UHFFFAOYSA-N
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Description

3-Amino-4-(2,5-dibromophenyl)butyric Acid is an organic compound with the molecular formula C10H11Br2NO2 It is characterized by the presence of an amino group, a butyric acid moiety, and a dibromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,5-dibromophenyl)butyric Acid typically involves the following steps:

    Bromination: The starting material, phenylbutyric acid, undergoes bromination to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 3-position of the butyric acid chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,5-dibromophenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The dibromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-Amino-4-phenylbutyric Acid.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

3-Amino-4-(2,5-dibromophenyl)butyric Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,5-dibromophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dibromophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenylbutyric Acid: Lacks the bromine atoms, resulting in different chemical and biological properties.

    4-(2,5-Dibromophenyl)butyric Acid: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

3-Amino-4-(2,5-dibromophenyl)butyric Acid is unique due to the presence of both the amino group and the dibromophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

IUPAC Name

3-amino-4-(2,5-dibromophenyl)butanoic acid

InChI

InChI=1S/C10H11Br2NO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15)

InChI Key

JVOLCRXASGPGRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(CC(=O)O)N)Br

Origin of Product

United States

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